6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one
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Overview
Description
6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound is characterized by a benzopyran framework with a hydroxyl group at the 6th position and a 3-methylbut-2-en-1-yl group at the 8th position. Flavonoids are widely studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzopyran precursor.
Hydroxylation: Introduction of the hydroxyl group at the 6th position can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer activity and structural similarity.
Luteolin: Exhibits similar biological activities and is also a flavonoid.
Uniqueness
6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other flavonoids .
Properties
CAS No. |
91292-86-3 |
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Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C14H14O3/c1-9(2)3-4-10-7-12(15)8-11-5-6-13(16)17-14(10)11/h3,5-8,15H,4H2,1-2H3 |
InChI Key |
DYFVYEZSBYMDGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=CC(=C1)O)C=CC(=O)O2)C |
Origin of Product |
United States |
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